tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Description
Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities, such as anti-inflammatory, anticancer, antioxidant, and antiviral properties. Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic derivative of chromone, which has shown promising results in various scientific research applications.
Scientific Research Applications
Degradation Pathways in Environmental Science
- Research on the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process highlights the formation of various organic byproducts, including tert-butyl formate and methoxy-methyl propionaldehyde. This study underscores the potential of related tert-butyl compounds in environmental degradation processes and the identification of byproducts through various analytical techniques (Stefan, Mack, & Bolton, 2000).
Electrochemical Studies
- Investigation of electro-methoxylation reactions of compounds like 4-tert-butylcatechol in methanol provides insights into chemical transformations, suggesting avenues for synthesizing methoxyquinone derivatives through electrochemical oxidation (Nematollahi & Golabi, 2000).
Antioxidant Activities
- The study of antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methoxyphenol, in different media shows variations in H-atom donating activities, indicating the potential of such compounds in developing antioxidants (Barclay, Edwards, & Vinqvist, 1999).
Synthesis and Catalysis
- The synthesis of spirocyclic indoline lactone from tert-butyl [2-(benzylideneamino)phenyl]acetate highlights the versatility of tert-butyl compounds in organic synthesis and the potential for creating complex molecular structures (Hodges, Wang, & Riley, 2004).
Silver-Catalyzed Reactions
- Silver-catalyzed tert-butyl 3-oxopent-4-ynoate π-cyclizations demonstrate the influence of counterions and additives on controlling ring size, indicating the role of tert-butyl esters in facilitating specific organic reactions (Hermann & Brückner, 2018).
properties
IUPAC Name |
tert-butyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-17-10-7-15-11-18(21(24)27-19(15)12-17)14-5-8-16(25-4)9-6-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYVIAGCOSLITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate |
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